N-(2-cyanophenyl)-2-methylpropanamide
Description
N-(2-cyanophenyl)-2-methylpropanamide is an amide derivative characterized by a 2-cyanophenyl group attached to a 2-methylpropanamide backbone. The cyano (-CN) group at the ortho position on the phenyl ring introduces strong electron-withdrawing effects, which may influence electronic properties, solubility, and steric interactions compared to other substituents .
Amides of this class are typically synthesized via coupling reactions between substituted anilines and carboxylic acid derivatives (e.g., using DCC as a coupling agent, as seen in naproxen-derived amides) . Characterization methods include ¹H/¹³C NMR, IR, UV-Vis, and mass spectrometry, which confirm amide bond formation and substituent positions .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3,(H,13,14) |
InChI Key |
HYRNZRWKYWJOMJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1C#N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -CN, -Cl) increase amide bond stability but reduce solubility in aqueous media. For example, this compound’s cyano group likely enhances resistance to enzymatic hydrolysis compared to amino-substituted analogs .
Pharmacological Relevance: Brominated analogs (e.g., Y030-1446) are prioritized in drug discovery due to their lipophilicity and improved bioavailability . Amino-substituted derivatives (e.g., CAS 213831-00-6) are less stable in oxidative environments, limiting their therapeutic utility .
Synthetic and Safety Considerations :
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